![molecular formula C14H21BrClNO B1465864 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220016-25-0](/img/structure/B1465864.png)
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20BrNO·HCl It is a piperidine derivative that features a bromobenzyl group attached via an ether linkage to an ethyl chain, which is further connected to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bromobenzyl ether: This step involves the reaction of 3-bromobenzyl alcohol with an appropriate alkylating agent to form the bromobenzyl ether.
Attachment to the piperidine ring: The bromobenzyl ether is then reacted with piperidine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present in the compound.
Applications De Recherche Scientifique
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
- 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
- 2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.
Propriétés
IUPAC Name |
2-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPSQYRCJFXXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


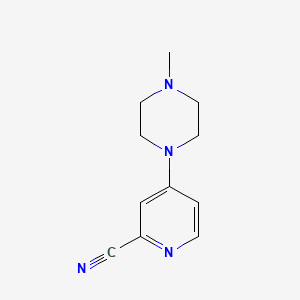
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)
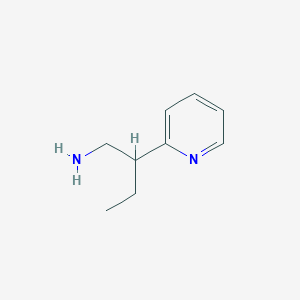
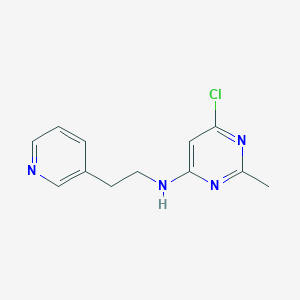
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)
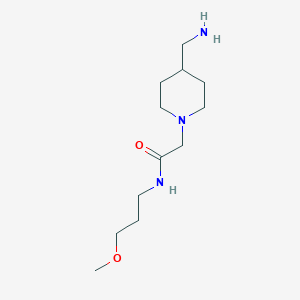
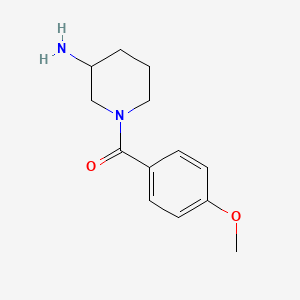
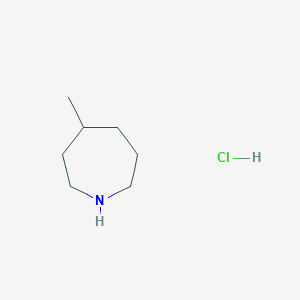
![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)

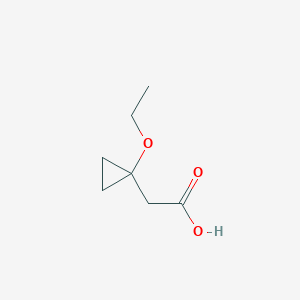
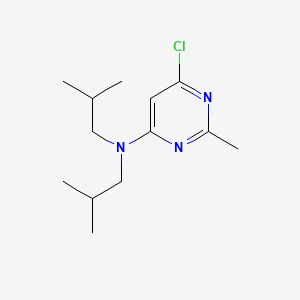
![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
